molecular formula C30H22O6 B1241955 Blestriarene C

Blestriarene C

Cat. No.: B1241955
M. Wt: 478.5 g/mol
InChI Key: CNLFNDMTGHNGIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Blestriarene C is an organic compound that belongs to a class of natural products commonly found in plants. It is a white solid with a unique chemical structure, exhibiting good thermal stability and solubility in common organic solvents. This compound shows certain activity in chemical reactions and can participate in various organic synthesis reactions .

Mechanism of Action

Comparison with Similar Compounds

Blestriarene C is part of a group of biphenanthrenes, which also includes Blestriarene A and Blestriarene B. These compounds share similar structural features and biological activities. For example, Blestriarene B has shown potent activity against various bacterial strains, highlighting the antimicrobial potential of this class of compounds . The unique aspect of this compound is its ability to undergo photoracemization, which distinguishes it from its analogs .

Properties

Molecular Formula

C30H22O6

Molecular Weight

478.5 g/mol

IUPAC Name

1-(2,7-dihydroxy-4-methoxyphenanthren-1-yl)-4-methoxyphenanthrene-2,7-diol

InChI

InChI=1S/C30H22O6/c1-35-25-13-23(33)29(21-7-3-15-11-17(31)5-9-19(15)27(21)25)30-22-8-4-16-12-18(32)6-10-20(16)28(22)26(36-2)14-24(30)34/h3-14,31-34H,1-2H3

InChI Key

CNLFNDMTGHNGIV-UHFFFAOYSA-N

SMILES

COC1=C2C3=C(C=CC2=C(C(=C1)O)C4=C5C=CC6=C(C5=C(C=C4O)OC)C=CC(=C6)O)C=C(C=C3)O

Canonical SMILES

COC1=C2C3=C(C=CC2=C(C(=C1)O)C4=C5C=CC6=C(C5=C(C=C4O)OC)C=CC(=C6)O)C=C(C=C3)O

Synonyms

blestriarene C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Blestriarene C
Reactant of Route 2
Blestriarene C
Reactant of Route 3
Blestriarene C
Reactant of Route 4
Blestriarene C
Reactant of Route 5
Blestriarene C
Reactant of Route 6
Blestriarene C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.